molecular formula C18H11N2O2- B1683380 UK-5099 CAS No. 56396-35-1

UK-5099

カタログ番号: B1683380
CAS番号: 56396-35-1
分子量: 287.3 g/mol
InChIキー: BIZNHCWFGNKBBZ-JLHYYAGUSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Research

Mechanism of Action
UK-5099 inhibits the MPC, leading to reduced mitochondrial pyruvate concentration. This metabolic shift can alter cancer cell behavior, promoting glycolysis and influencing cell proliferation and survival.

Case Study: Prostate Cancer
In a study involving the prostate cancer cell line LnCap, treatment with this compound resulted in:

  • Reduced Mitochondrial Pyruvate Levels : this compound significantly decreased mitochondrial pyruvate concentration, confirming its role as an MPC inhibitor (p = 0.03) .
  • Cell Cycle Arrest : The compound caused an increase in cells arrested at the G1/G0 phase, with a decrease in S and G2/M phases (p = 0.0067; p = 0.0084; p = 0.0031) .
  • Stemness Marker Expression : Treated cells exhibited increased expression of stemness markers such as Oct3/4 and Nanog, suggesting a potential shift towards a more stem-like phenotype .

Synergistic Effects with Other Compounds
Recent studies have explored the combination of this compound with other agents, such as syrosingopine, demonstrating enhanced suppression of non-small cell lung cancer (NSCLC) through targeting the integrated stress response (ISR) .

Metabolic Disorders

This compound has been investigated for its therapeutic potential in metabolic disorders, particularly those involving neutrophil maturation defects. Research indicates that MPC inhibition can recover neutrophil function in conditions like reticular dysgenesis .

Inflammation and Immune Response

This compound has also shown promise in modulating inflammatory responses:

  • NLRP3 Inflammasome Inhibition : Studies suggest that this compound can inhibit the NLRP3 inflammasome independently of its effects on mitochondrial pyruvate transport, indicating potential applications in treating inflammatory diseases .

Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects by altering metabolic pathways involved in neurodegeneration. By inhibiting the MPC, it may help reduce oxidative stress and improve mitochondrial function in neuronal cells.

Data Summary Table

Application AreaKey FindingsReferences
Cancer Research- Reduced mitochondrial pyruvate levels
- Cell cycle arrest
- Increased stemness markers
, ,
Metabolic Disorders- Recovery of neutrophil function in reticular dysgenesis
Inflammation- Inhibition of NLRP3 inflammasome
Neurodegenerative Diseases- Potential neuroprotective effects through metabolic modulationEmerging Research

作用機序

UK 5099は、ミトコンドリアピルビン酸キャリアーを阻害することでその効果を発揮します。これは、ミトコンドリアピルビン酸キャリアーに共有結合的に可逆的に結合し、ミトコンドリアへのピルビン酸の輸送を阻害します。 この阻害は、ミトコンドリアの酸化的リン酸化を阻害し、好気的解糖を誘発し、細胞代謝の変化につながります . 関与する分子標的には、ミトコンドリアピルビン酸キャリアータンパク質MPC1とMPC2が含まれます .

類似の化合物との比較

UK 5099は、ミトコンドリアピルビン酸キャリアーの強力な阻害におけるユニークな特性を持っています。類似の化合物には以下が含まれます。

これらの化合物は、作用機序は類似していますが、化学構造と特定の用途は異なります。

生化学分析

Biochemical Properties

UK-5099 inhibits the mitochondrial pyruvate carrier (MPC) by binding to C54 of MPC2 in a covalent reversible manner . This interaction assists the transport of pyruvate across the inner mitochondrial membrane .

Cellular Effects

This compound exhibits anticancer activity . It blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis . It also exhibits anti-Toxoplasma gondii activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of pyruvate-dependent O2 consumption with an IC50 of 50 nM . It binds to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex .

Temporal Effects in Laboratory Settings

It has been successfully applied to the pharmacokinetic evaluation of this compound in mouse plasma .

Dosage Effects in Animal Models

In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .

Metabolic Pathways

This compound plays a key role in the metabolism of carbohydrates, lipids, and amino acids . It assists the transport of pyruvate across the inner mitochondrial membrane .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the mitochondrial pyruvate carrier (MPC) . It blocks the entry of pyruvate into mitochondria .

Subcellular Localization

The subcellular localization of this compound is within the mitochondria, where it inhibits the mitochondrial pyruvate carrier (MPC) .

準備方法

UK 5099の合成は、1-フェニルインドール-3-カルバルデヒドとマロンニトリルを塩基の存在下で反応させ、対応するα-シアノ-β-(1-フェニルインドール-3-イル)アクリレートを生成する工程を含みます . 反応条件は一般的に、エタノールまたはメタノールなどの溶媒と、ナトリウムエトキシドまたは炭酸カリウムなどの塩基の使用を伴います。反応は室温またはわずかに高温で行われ、目的の生成物の形成が促進されます。

化学反応の分析

UK 5099は、以下を含むさまざまな化学反応を起こします。

    酸化: UK 5099は、特定の条件下で対応する酸化物を生成するために酸化することができます。

    還元: この化合物は、還元された誘導体を生成するために還元することができます。

    置換: UK 5099は、官能基が他の基に置き換わる置換反応を起こすことができます。

    一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。

科学研究への応用

UK 5099は、幅広い科学研究への応用があります。

類似化合物との比較

UK 5099 is unique in its potent inhibition of the mitochondrial pyruvate carrier. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

生物活性

UK-5099 is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism by facilitating the transport of pyruvate into mitochondria. This compound has garnered attention for its diverse biological activities, particularly in cancer metabolism, inflammation, and cellular differentiation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cancer cell metabolism, migration, and inflammatory responses.

This compound primarily inhibits the MPC, leading to significant alterations in cellular metabolism. By blocking pyruvate transport into mitochondria, this compound promotes a shift towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect. This metabolic reprogramming is associated with increased lactate production and reduced oxidative phosphorylation (OXPHOS) efficiency.

Key Findings:

  • Inhibition of Mitochondrial Function : Studies have shown that this compound treatment results in decreased oxygen consumption rates (OCR) and ATP production in various cancer cell lines, indicating impaired mitochondrial function .
  • Increased Glycolysis : The inhibition of MPC leads to elevated levels of glycolytic enzymes such as GLUT1, hexokinase II (HK2), and lactate dehydrogenase A (LDHA), promoting glycolytic flux and lactate secretion .

Effects on Cancer Cell Lines

This compound has been studied across multiple cancer types, including prostate and esophageal cancers. Its effects on cell proliferation, migration, and stemness have been particularly notable.

Prostate Cancer (LnCap Cells)

  • Cell Proliferation : this compound significantly suppressed proliferation in LnCap cells by inducing G1/G0 phase arrest in the cell cycle .
  • Stemness Phenotype : The treatment increased markers associated with stemness (e.g., Oct3/4 and Nanog), suggesting a link between metabolic reprogramming and enhanced stem-like characteristics .

Esophageal Cancer

  • Increased Migration : In esophageal squamous cancer cells (EC109), this compound treatment led to a marked increase in cell migration (up to 157% compared to controls), indicating that MPC inhibition may enhance metastatic potential .

Inflammatory Response Modulation

Recent studies have indicated that this compound also affects inflammatory pathways. It has been shown to inhibit the NLRP3 inflammasome activation independently of its action on MPC, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings:

Study Cell Type Effect on Proliferation Effect on Migration Inflammatory Response
LnCapSuppressedNot assessedNot assessed
EC109Not assessedIncreased by 157%Not assessed
MacrophagesNot assessedNot assessedInhibited NLRP3 inflammasome

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

  • Prostate Cancer Study : A study demonstrated that this compound-treated LnCap cells exhibited enhanced glycolysis and stemness markers while showing resistance to chemotherapy, emphasizing its role in metabolic adaptation during cancer progression .
  • Esophageal Cancer Migration Study : Another investigation reported that this compound treatment resulted in increased migratory capacity in esophageal cancer cells, suggesting that targeting MPC could inadvertently promote metastatic behavior under certain conditions .
  • Inflammation Study : Research indicated that this compound inhibited NLRP3 inflammasome activation in macrophages, presenting a dual role in both metabolic regulation and inflammatory response modulation .

特性

CAS番号

56396-35-1

分子式

C18H11N2O2-

分子量

287.3 g/mol

IUPAC名

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChIキー

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

異性体SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

正規SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

外観

Yellow to light brown solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-CPIYA
2-cyano-3-(1-phenylindol-3-yl)acrylate
alpha-cyano-beta-(1-phenylindol-3-yl)acrylate
UK 5099
UK-5099

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UK-5099
Reactant of Route 2
Reactant of Route 2
UK-5099
Reactant of Route 3
Reactant of Route 3
UK-5099
Reactant of Route 4
Reactant of Route 4
UK-5099
Reactant of Route 5
Reactant of Route 5
UK-5099
Reactant of Route 6
Reactant of Route 6
UK-5099

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。